1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine
Overview
Description
The compound “1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine” is a chemical substance with the molecular weight of 298.41 . It is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H22N4O2S/c1-10-13(16-6-4-14-5-7-16)11(2)17(15-10)12-3-8-20(18,19)9-12/h12,14H,3-9H2,1-2H3
. This code represents the molecular structure of the compound, including the number and arrangement of atoms.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.41 . It is a solid in its physical form . The InChI code, which represents the molecular structure of the compound, is 1S/C13H22N4O2S/c1-10-13(16-6-4-14-5-7-16)11(2)17(15-10)12-3-8-20(18,19)9-12/h12,14H,3-9H2,1-2H3
.
Scientific Research Applications
Anticancer Activity
1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine and related compounds have shown promise in anticancer research. A study by Turov (2020) found that compounds with a piperazine substituent exhibited significant anticancer activity against various cancer cell lines, including lung, kidney, and breast cancer, as well as leukemia and melanoma (Turov, 2020).
Antimicrobial and Antibacterial Efficacy
Compounds structurally similar to 1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine have been studied for their antimicrobial properties. Mekky and Sanad (2020) synthesized derivatives that showed significant antibacterial efficacy against strains such as E. coli and S. aureus, and also displayed potent biofilm inhibition activities (Mekky & Sanad, 2020).
Molecular Structure and Synthesis Studies
Shawish et al. (2021) focused on the molecular structure investigations of compounds incorporating pyrazole/piperidine/aniline moieties, similar to the compound of interest. Their study provided insights into the intermolecular interactions and electronic properties of these compounds (Shawish et al., 2021).
Synthesis and Characterization
Studies like those by Lv et al. (2013) have been instrumental in synthesizing and characterizing novel pyrazole carboxamide derivatives containing the piperazine moiety. These research efforts contribute to understanding the chemical properties and potential applications of such compounds (Lv et al., 2013).
Molecular Docking and Antimicrobial Evaluation
Patil et al. (2021) conducted a study involving the synthesis of new piperazine derivatives and their evaluation for antimicrobial activity. Their research included molecular docking studies, providing valuable insights into the potential medical applications of these compounds (Patil et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound “1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action remain to be elucidated . These effects can be diverse, ranging from changes in cell signaling and metabolism to alterations in cell growth and survival.
properties
IUPAC Name |
3-(3,5-dimethyl-4-piperazin-1-ylpyrazol-1-yl)thiolane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-10-13(16-6-4-14-5-7-16)11(2)17(15-10)12-3-8-20(18,19)9-12/h12,14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUMVLQIMLRVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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